molecular formula C13H13ClN2S B4889876 1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride

1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride

Cat. No.: B4889876
M. Wt: 264.77 g/mol
InChI Key: MGZTUUPEBNMOAJ-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a thiophene ring and two methyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Methylation: The final step involves the methylation of the benzimidazole nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzimidazole core can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and cell membranes, disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell death or growth inhibition. In the case of antimicrobial activity, it disrupts bacterial cell membrane integrity, leading to cell lysis.

Comparison with Similar Compounds

    2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride: Similar structure but with a chlorine atom instead of a thiophene ring.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Similar core structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: 1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1,3-dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2S.ClH/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZTUUPEBNMOAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CS3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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